Hexahydroisocohumulone

Description

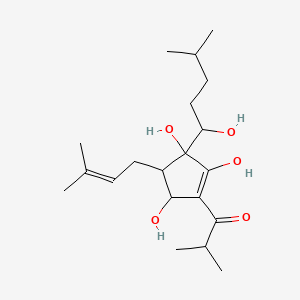

Structure

3D Structure

Properties

CAS No. |

685110-37-6 |

|---|---|

Molecular Formula |

C20H34O5 |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

2-methyl-1-[2,3,5-trihydroxy-3-(1-hydroxy-4-methylpentyl)-4-(3-methylbut-2-enyl)cyclopenten-1-yl]propan-1-one |

InChI |

InChI=1S/C20H34O5/c1-11(2)7-9-14-18(23)16(17(22)13(5)6)19(24)20(14,25)15(21)10-8-12(3)4/h7,12-15,18,21,23-25H,8-10H2,1-6H3 |

InChI Key |

CNKVRZVLFXIJHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C1(C(C(C(=C1O)C(=O)C(C)C)O)CC=C(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Hexahydroisocohumulone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydroisocohumulone, a fully saturated derivative of the bitter hop acid isocohumulone, is a molecule of significant interest in brewing science and potentially in pharmacology due to the altered physicochemical and biological properties resulting from its complete hydrogenation. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation via catalytic hydrogenation of isocohumulone are presented, alongside a summary of the key analytical techniques used for its characterization. Quantitative data obtained from spectroscopic and spectrometric analyses are compiled into structured tables for clarity and comparative purposes. Furthermore, this document includes visual diagrams generated using the DOT language to illustrate the synthetic workflow, providing a clear visual representation of the process.

Introduction

Hop-derived bitter acids, primarily α-acids and their isomerized counterparts, iso-α-acids, are well-known for their contribution to the characteristic bitterness and foam stability of beer. The chemical modification of these compounds through reduction has led to the development of derivatives with enhanced stability and modified sensory profiles. Among these are the reduced iso-α-acids, which include dihydroiso-α-acids (rho-iso-α-acids), tetrahydroiso-α-acids, and hexahydroiso-α-acids.

This compound is a specific congener of the hexahydroiso-α-acids, derived from isocohumulone. The "hexahydro" designation indicates that both the carbon-carbon double bond in the isohexenoyl side chain and the carbonyl group in the same side chain have been reduced. This complete saturation significantly alters the molecule's polarity, stability, and potential biological activity. This guide will detail the synthetic route to this compound and the analytical methods for its comprehensive characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the catalytic hydrogenation of isocohumulone. This process involves the reduction of both the alkene and ketone functionalities in the 4-methyl-3-pentenoyl side chain.

General Reaction Scheme

The overall transformation can be depicted as follows:

Isocohumulone → this compound

This conversion requires a catalyst and a source of hydrogen.

Experimental Protocol: Catalytic Hydrogenation

The following protocol is a representative method for the synthesis of this compound, adapted from general procedures for the hydrogenation of iso-α-acids.[1]

Materials:

-

Isocohumulone (as a purified extract or a mixture of iso-α-acids)

-

Palladium on carbon (Pd/C, 5% or 10%) catalyst

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr shaker)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of isocohumulone in a suitable solvent such as ethanol or methanol within a high-pressure hydrogenation vessel. The concentration should be sufficient to ensure efficient reaction kinetics, typically in the range of 5-10% (w/v).

-

Catalyst Addition: To the solution, add a catalytic amount of palladium on carbon (typically 1-5 mol% relative to the substrate).

-

Hydrogenation: Seal the reaction vessel and purge it with nitrogen gas to remove any oxygen. Subsequently, pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.

-

Reaction: The reaction mixture is then agitated (e.g., shaken or stirred) at a controlled temperature, typically between 25-50°C. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by analyzing aliquots taken at regular intervals. The reaction is considered complete upon the disappearance of the starting material and any partially hydrogenated intermediates (such as tetrahydroisocohumulone).

-

Work-up: Upon completion, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen. The reaction mixture is then filtered through a pad of Celite to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified using chromatographic techniques such as column chromatography on silica gel to isolate the desired this compound from any side products or unreacted starting material.

References

Hexahydroisocohumulone: A Physicochemical and Biological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroisocohumulone, a derivative of the hop plant (Humulus lupulus), belongs to the class of compounds known as hexahydroiso-alpha-acids. These compounds are produced by the chemical reduction of iso-alpha-acids, which are the primary bittering agents in beer. Beyond their role in brewing, hexahydroiso-alpha-acids, including this compound, have garnered significant interest in the scientific community for their potent biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, details relevant experimental protocols, and explores its known biological signaling pathways.

Physicochemical Properties

Quantitative data for the specific physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information for this compound and related hop bitter acids to provide a comparative context.

| Property | This compound | Related Compound Data | Source |

| Molecular Formula | C21H36O5 | - | - |

| Molecular Weight | 380.51 g/mol | - | - |

| Melting Point | Data not available | - | - |

| Boiling Point | Data not available | - | - |

| Solubility | Low aqueous solubility | Iso-alpha-acids are more soluble in aqueous media than alpha-acids. Hexahydroiso-alpha-acids are noted to be more hydrophobic and thus less soluble than iso-alpha-acids. | [1] |

| pKa | Data not available | trans-isohumulone: ~3.1, humulone: ~5.1 | [1] |

| logP | Data not available | The reduction of iso-alpha-acids to tetrahydroiso- and hexahydroiso-alpha-acids increases their hydrophobicity. | [2] |

Note: The lack of specific experimental data for this compound highlights an area for future research. The provided data for related compounds should be used as a general guide.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not explicitly published. However, standard analytical methods for the analysis of hop bitter acids can be adapted.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of hop bitter acids and their derivatives.

-

Principle: The method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Stationary Phase: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Detection: UV detection at a specific wavelength (e.g., 275 nm) is standard for these compounds.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Mass Spectrometry (MS)

MS is used for the identification and structural elucidation of hop-derived compounds.

-

Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Ionization Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.[3]

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used to achieve high-resolution mass data.

-

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is employed to fragment precursor ions, providing structural information.

Determination of pKa

The acid dissociation constant (pKa) can be determined using various methods.

-

Potentiometric Titration: This classic method involves titrating a solution of the compound with a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.

-

UV-Vis Spectrophotometry: This method relies on the different UV-Vis absorbance spectra of the protonated and deprotonated forms of the molecule. Absorbance is measured at various pH values, and the pKa is determined from the inflection point of the resulting sigmoidal curve.[4]

-

Capillary Electrophoresis (CE): The mobility of an ion in an electric field is dependent on its charge, which changes with pH. By measuring the mobility at different pH values, the pKa can be determined.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Shake-Flask Method: This traditional method involves dissolving the compound in a mixture of octanol and water, allowing the phases to separate, and then measuring the concentration of the compound in each phase.

-

HPLC Method: A correlation can be established between the retention time of a compound on a reversed-phase HPLC column and its logP value. This is a faster, high-throughput method.

Signaling Pathways and Biological Activity

Hexahydroiso-alpha-acids, including this compound, have demonstrated significant anti-inflammatory and anti-tumor properties.[5] Their mechanism of action involves the modulation of key cellular signaling pathways.

Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many inflammatory diseases and cancers, the NF-κB pathway is constitutively active. Hexahydroiso-alpha-acids have been shown to inhibit the activation of NF-κB.[5] This inhibition is thought to be a primary mechanism behind their anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by Hexahydroiso-alpha-acids.

Inhibition of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a kinase that is a central regulator of cell growth, proliferation, motility, survival, protein synthesis, and transcription. Dysregulation of the mTOR pathway is implicated in various cancers. Hexahydroiso-alpha-acids have been observed to inhibit the phosphorylation of the mTOR effector p70S6 kinase, suggesting an inhibitory effect on the mTOR signaling pathway.[5] This action contributes to their anti-proliferative and anti-tumor effects.

References

- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 2. researchgate.net [researchgate.net]

- 3. Determination of hop bitter acids in beer by mass spectrometry [thermofisher.com]

- 4. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydro Iso-Alpha Acids and Hexahydro Iso-Alpha Acids from Hops Inhibit Proliferation of Human Hepatocarcinoma Cell Lines and Reduce Diethylnitrosamine Induced Liver Tumor Formation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of Hexahydroisocohumulone: A Technical Guide to its Discovery and Isolation from Hops

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and isolation of Hexahydroisocohumulone, a reduced derivative of the hop bitter acid, isocohumulone. This document details the experimental protocols for its preparation via catalytic hydrogenation and subsequent purification, presents key analytical data for its characterization, and explores its potential biological significance.

Introduction: Beyond the Bittering Principles of Hops

Hops (Humulus lupulus L.) are renowned for their contribution of bitterness and aroma to beer, primarily attributed to a class of compounds known as alpha-acids (e.g., humulone, cohumulone, adhumulone) and their isomerized counterparts, the iso-alpha-acids (e.g., isohumulone, isocohumulone, isoadhumulone). While the chemistry and biological activities of these primary bittering compounds have been extensively studied, recent scientific interest has shifted towards their derivatives, which may possess unique and potent physiological effects.

This compound belongs to a group of reduced iso-alpha-acids. The "hexahydro" designation indicates that six additional hydrogen atoms have been added to the parent isocohumulone molecule. This structural modification, typically achieved through catalytic hydrogenation, significantly alters the chemical and physical properties of the compound, potentially leading to enhanced stability and novel biological activities. This guide focuses on the scientific journey of identifying and isolating this specific hop derivative.

Discovery and Synthesis: A Path of Chemical Transformation

The discovery of this compound is not one of direct isolation from the hop plant itself in significant quantities, but rather a result of targeted chemical synthesis from its naturally occurring precursor, isocohumulone. The primary method for this transformation is catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Isocohumulone

This section details a generalized protocol for the synthesis of this compound based on established methods for the hydrogenation of hop bitter acids.

Objective: To reduce the double bonds present in the isocohumulone molecule to yield this compound.

Materials:

-

A purified fraction of isocohumulone (or a mixture of iso-alpha-acids rich in the co- congener)

-

Palladium on carbon (Pd/C) catalyst (e.g., 5% or 10%)

-

Solvent (e.g., Ethanol, Methanol)

-

Hydrogen gas (H₂)

-

Pressurized hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

-

Preparation of the Reaction Mixture: A solution of isocohumulone is prepared in a suitable solvent (e.g., ethanol). The concentration is typically in the range of 1-5% (w/v).

-

Addition of Catalyst: The Pd/C catalyst is carefully added to the solution. The catalyst loading is generally between 5-10% of the substrate weight.

-

Hydrogenation: The reaction vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas. The reaction is typically carried out at a pressure of 1-5 bar and at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.

-

Catalyst Removal: Upon completion of the reaction, the hydrogen pressure is safely released, and the reaction mixture is filtered to remove the solid Pd/C catalyst.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound product.

dot

Figure 1: General workflow for the catalytic hydrogenation of isocohumulone.

Isolation and Purification

The crude product obtained from the hydrogenation reaction is a mixture containing this compound, as well as potentially unreacted starting material and other hydrogenated derivatives if a mixture of iso-alpha-acids was used. Therefore, a purification step is crucial to isolate this compound in a pure form.

Experimental Protocol: Chromatographic Purification

High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most common techniques for the purification of hydrogenated hop acids.

Objective: To separate this compound from other components in the crude reaction mixture.

Materials:

-

Crude this compound

-

Silica gel (for Flash Chromatography) or a C18 reversed-phase column (for HPLC)

-

Solvent system (e.g., a gradient of hexane and ethyl acetate for normal phase; acetonitrile and water with a modifier like formic acid for reversed-phase)

Procedure (Reversed-Phase HPLC):

-

Sample Preparation: The crude product is dissolved in a small amount of the mobile phase.

-

Injection: The sample is injected onto the HPLC system equipped with a preparative or semi-preparative C18 column.

-

Elution: A gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water/acetonitrile) and gradually increasing the proportion of the lower polarity solvent (acetonitrile).

-

Fraction Collection: The eluent is monitored by a UV detector (typically at a wavelength around 254 nm or 280 nm), and fractions are collected as the peaks corresponding to different compounds elute from the column.

-

Purity Analysis: The purity of the collected fractions containing the target compound is assessed by analytical HPLC.

-

Solvent Removal: The solvent is removed from the pure fractions to yield isolated this compound.

dot

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Hexahydroisocohumulone

For Researchers, Scientists, and Drug Development Professionals

Introduction to Hexahydroisocohumulone

This compound belongs to the class of hexahydroiso-α-acids, which are derivatives of the bitter compounds found in hops (Humulus lupulus). These compounds are significant in the brewing industry for contributing to the bitter taste and stability of beer. The "hexahydro" designation indicates that the three double bonds in the two isoprenyl side chains of the parent isocohumulone molecule have been reduced. This hydrogenation process alters the chemical and flavor properties of the molecule. Understanding the mass spectrometric behavior of this compound is crucial for its identification and quantification in various matrices, including beer and other hop-derived products, as well as for its potential applications in pharmaceuticals due to the known biological activities of hop bitter acids.

Predicted Mass Spectrometry Fragmentation Pattern

The mass spectrometric fragmentation of a molecule provides a unique fingerprint that aids in its structural elucidation. The fragmentation of this compound is predicted to be driven by the presence of its key functional groups: a ketone, a hydroxyl group, and saturated acyl and isoprenyl side chains on a substituted cyclohexanone ring.

Upon ionization in the mass spectrometer, typically via electrospray ionization (ESI), the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ will be formed. Subsequent fragmentation in the collision cell (MS/MS) will lead to the generation of characteristic product ions. The most likely fragmentation pathways involve cleavages of the side chains attached to the cyclohexanone core.

Key Predicted Fragmentation Reactions:

-

Loss of the 3-methylbutanoyl side chain: A primary fragmentation event is expected to be the cleavage of the acyl side chain, resulting in a significant neutral loss.

-

Cleavage of the 3-methylbutyl side chains: The two saturated isoprenyl side chains are also susceptible to fragmentation, leading to further characteristic losses.

-

Ring opening and subsequent fragmentations: The cyclohexanone ring itself can undergo cleavage, particularly after the initial loss of side chains.

The following diagram illustrates the predicted fragmentation pathway for the protonated this compound molecule.

Caption: Predicted fragmentation of protonated this compound.

Quantitative Data Summary

The following table summarizes the predicted m/z values for the parent ion and key fragment ions of this compound. These values are calculated based on the chemical formula C₂₀H₃₄O₅.

| Ion Description | Predicted m/z ([M+H]⁺) | Predicted m/z ([M-H]⁻) |

| Parent Ion | 355.2484 | 353.2328 |

| Fragment A (Loss of 3-methylbutanal) | 269.1804 | - |

| Fragment B (Loss of 3-methylbutyl radical) | 284.1960 | - |

| Fragment C (From Fragment A, loss of isopentane) | 197.1021 | - |

Experimental Protocol: LC-MS/MS Analysis of Hop Bitter Acids

This protocol provides a general methodology for the analysis of hop-derived bitter acids, which can be adapted for the specific analysis of this compound. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques used in the brewing industry.[1][2]

4.1. Sample Preparation

-

Degassing: For beer samples, degas the sample by ultrasonication for 10-15 minutes.

-

Dilution: Dilute the degassed beer sample 10-fold with a 50% methanol in water solution. For hop extracts or pure compounds, prepare a stock solution in methanol and dilute to an appropriate concentration.

-

Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter before injection into the LC-MS/MS system.

4.2. Liquid Chromatography (LC) Conditions

-

Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.6 µm particle size) is suitable for the separation of these compounds.

-

Mobile Phase A: 5 mM ammonium formate in water, adjusted to pH 10.2 for improved peak shape and ionization efficiency in negative mode.

-

Mobile Phase B: A mixture of methanol and acetonitrile (70:30, v/v).

-

Gradient Elution:

-

0-12 min: 30% B

-

12-16 min: 30-98% B (linear gradient)

-

16-26 min: 98% B (hold)

-

26-30 min: 98-30% B (linear gradient)

-

30-40 min: 30% B (equilibration)

-

-

Flow Rate: 200 µL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for better sensitivity of acidic compounds.

-

Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with product ion scanning for structural elucidation.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Collision Gas: Argon.

-

MRM Transitions: Specific precursor-to-product ion transitions would need to be optimized for this compound. For a predicted [M-H]⁻ of m/z 353.2, potential product ions to monitor would be based on the predicted fragmentation pathways.

The following workflow diagram illustrates the experimental process.

Caption: LC-MS/MS workflow for hop bitter acid analysis.

Biological Signaling Pathway Involvement

Hop bitter acids, including their reduced derivatives, have been investigated for various biological activities, notably their anti-inflammatory properties. One of the key signaling pathways implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Hop bitter acids have been shown to inhibit the activation of NF-κB.

The diagram below illustrates the simplified NF-κB signaling pathway and the putative point of inhibition by hop bitter acids.

Caption: Inhibition of the NF-κB pathway by hop bitter acids.

In this pathway, inflammatory stimuli activate the IKK complex, which then phosphorylates and leads to the degradation of IκBα, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Hop bitter acids are thought to exert their anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the activation of NF-κB.

Conclusion

While direct experimental mass spectra of this compound are not widely published, a predictive understanding of its fragmentation behavior can be established based on its chemical structure and the known fragmentation patterns of related compounds. The provided experimental protocol offers a robust starting point for researchers aiming to develop and validate a specific analytical method for this compound. Furthermore, the exploration of the NF-κB signaling pathway highlights a potential mechanism for the biological activity of this compound, warranting further investigation for its therapeutic potential. This guide serves as a foundational resource for scientists and professionals in the fields of analytical chemistry, brewing science, and drug development.

References

An In-depth Technical Guide to the Thermal Degradation of Hexahydroisocohumulone and Related Hop-Derived Bitter Acids

Disclaimer: Direct research on the specific thermal degradation products of hexahydroisocohumulone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the thermal degradation of closely related and more extensively studied hop-derived bitter acids, primarily iso-alpha-acids. The principles, methodologies, and potential degradation pathways discussed herein are expected to be highly relevant to the study of this compound.

Introduction

This compound is a member of the hexahydroiso-alpha-acids, which are reduced derivatives of the iso-alpha-acids found in hops (Humulus lupulus). These compounds are significant in the brewing industry for contributing to the bitter taste and light stability of beer. The thermal stability of these compounds is a critical factor influencing the flavor profile and shelf-life of products in which they are used. Understanding the thermal degradation of this compound is crucial for researchers, scientists, and drug development professionals, particularly in contexts where this compound might be subjected to heat during processing or storage.

Thermal degradation, or thermolysis, is the breakdown of a compound into smaller molecules when subjected to heat.[1] This process can lead to a loss of desired properties and the formation of new, sometimes undesirable, compounds. In the context of hop-derived bitter acids, thermal degradation is known to cause a decrease in bitterness and the development of "off-flavors" such as stale or cardboard-like notes.[2]

This technical guide will delve into the known thermal degradation pathways of related iso-alpha-acids, present analytical methodologies for their study, and provide a framework for conducting forced degradation studies relevant to this compound.

Thermal Degradation Pathways of Iso-Alpha-Acids

The thermal degradation of iso-alpha-acids is a complex process influenced by temperature, time, pH, and the presence of oxygen. While specific degradation products are often described as "uncharacterized," some general pathways have been elucidated.[3]

-

Isomerization: The initial formation of iso-alpha-acids (like isocohumulone) from alpha-acids (cohumulone) is itself a thermally driven isomerization reaction that occurs during the wort boiling process in brewing.[4] This reaction establishes the cis- and trans-isomers of the iso-alpha-acids.

-

Differential Stability of Isomers: The trans-isomers of iso-alpha-acids are known to be significantly less stable and degrade more rapidly than their cis-counterparts upon aging and exposure to heat.[5][6]

-

Oxidative Degradation: In the presence of oxygen, iso-alpha-acids can undergo oxidative degradation. This is a key pathway for the formation of off-flavors. Products of oxidative degradation can include unsaturated aldehydes, such as trans-2-nonenal, which is associated with a cardboard-like stale flavor.[2] Other potential products include vicinal diketones.[2]

-

Non-oxidative Degradation: Even in the absence of oxygen, thermal stress can lead to the degradation of iso-alpha-acids. This can involve cyclization reactions of the side chains, leading to the formation of various degradation products.[6]

The following diagram illustrates a generalized degradation pathway for iso-alpha-acids, which can be extrapolated to understand the potential degradation of this compound.

References

- 1. gcms.cz [gcms.cz]

- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 3. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiling and identification of hop-derived bitter compounds in beer using LC-MS/MS [sciex.com]

- 5. cms.hvg-germany.de [cms.hvg-germany.de]

- 6. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies of Hexahydroisocohumulone: An In-Depth Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals.

Disclaimer: Direct scientific literature detailing the specific mechanism of action of Hexahydroisocohumulone is currently limited. This guide provides a comprehensive overview of the well-elucidated mechanism of Xanthohumol, a structurally related prenylflavonoid originating from the same natural source, the hop plant (Humulus lupulus). Given the shared chemical lineage and biosynthetic origins, the pathways described herein represent the most probable mechanism of action for this compound.

Introduction: The Enigmatic this compound

This compound belongs to the family of isohumulones, which are chemically modified derivatives of the alpha-acids found in hops. These compounds are primarily known in the brewing industry for contributing to the bitter taste and foam stability of beer, as well as providing protection against the formation of "light-struck" off-flavors. While its industrial applications are established, the specific pharmacological mechanism of this compound remains largely unexplored in dedicated studies.

In contrast, Xanthohumol, a prenylated chalcone also abundant in hops, has been the subject of extensive research, revealing a multi-faceted mechanism of action with significant potential in therapeutic applications. This guide will delve into the known molecular pathways influenced by Xanthohumol as a foundational framework for understanding the likely biological activities of this compound.

Core Mechanism of Action: The NRF2-ARE Signaling Pathway

The primary mechanism underlying the anti-inflammatory and antioxidant effects of Xanthohumol, and putatively this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2)-Antioxidant Response Element (ARE) signaling pathway.

Under normal physiological conditions, NRF2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to inducing agents like Xanthohumol, Keap1 undergoes a conformational change, leading to the release of NRF2. The liberated NRF2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of cytoprotective genes.

The key downstream effector of this pathway is Heme Oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide. These products possess potent anti-inflammatory, antioxidant, and anti-apoptotic properties.

Caption: Putative NRF2-ARE signaling pathway activation by this compound.

Modulation of Metabolic Pathways: AMPK Activation

Xanthohumol has also been shown to influence cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK). AMPK acts as a cellular energy sensor, being activated by an increase in the AMP/ATP ratio.

The activation of AMPK by Xanthohumol leads to a cascade of events aimed at restoring energy balance. This includes the inhibition of anabolic pathways that consume ATP, such as fatty acid and cholesterol synthesis, and the stimulation of catabolic pathways that generate ATP, such as fatty acid oxidation and glucose uptake. This modulation of metabolic pathways suggests a potential role for this compound in the management of metabolic disorders.

Caption: Putative metabolic regulation by this compound via AMPK activation.

Quantitative Data Summary

The following tables summarize key quantitative data for the biological activities of Xanthohumol. These values provide a benchmark for the potential potency of this compound.

Table 1: Anti-inflammatory and Antioxidant Activity of Xanthohumol

| Assay | Cell Line | Parameter | Value |

| Nitric Oxide (NO) Production | RAW 264.7 | IC₅₀ | 5.8 µM |

| Prostaglandin E2 (PGE₂) Production | RAW 264.7 | IC₅₀ | 2.3 µM |

| HO-1 Induction | RAW 264.7 | EC₅₀ | ~5 µM |

| NRF2 Nuclear Translocation | HepG2 | Effective Conc. | 10-20 µM |

Table 2: Metabolic Effects of Xanthohumol

| Target/Process | System | Effect | Concentration |

| AMPK Activation | C2C12 myotubes | Increased phosphorylation | 5-20 µM |

| Glucose Uptake | 3T3-L1 adipocytes | Stimulation | 10 µM |

| Fatty Acid Synthase | In vitro | Inhibition | IC₅₀ ~15 µM |

Experimental Protocols

5.1. NRF2 Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture: Seed HepG2 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., Xanthohumol, 1-20 µM) for a specified duration (e.g., 4 hours). Include a vehicle control.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding with 5% BSA. Incubate with a primary antibody against NRF2, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear translocation of NRF2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm.

5.2. HO-1 Induction Assay (Western Blot)

-

Cell Culture and Treatment: Culture RAW 264.7 macrophages and treat with the test compound for an appropriate time (e.g., 6-24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against HO-1, followed by a horseradish peroxidase-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software.

5.3. AMPK Activation Assay (Western Blot)

-

Cell Culture and Treatment: Culture C2C12 myotubes and treat with the test compound for a specified time (e.g., 1-2 hours).

-

Protein Extraction and Quantification: Follow the same procedure as for the HO-1 induction assay.

-

SDS-PAGE and Western Blotting: Separate and transfer the proteins as described above.

-

Immunodetection: Probe the membrane with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.

-

Detection and Analysis: Visualize and quantify the bands for both p-AMPK and total AMPK. The level of AMPK activation is determined by the ratio of p-AMPK to total AMPK.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound is wanting, the extensive research on the structurally related compound Xanthohumol provides a robust and scientifically plausible framework. The activation of the NRF2-ARE pathway and the modulation of metabolic processes via AMPK are likely to be key components of its biological activity.

Future research should focus on direct investigations of this compound to confirm these putative mechanisms. Head-to-head comparative studies with Xanthohumol would be invaluable in elucidating any differences in potency and efficacy. Such studies will be crucial for unlocking the full therapeutic potential of this and other related hop-derived compounds.

The Bioavailability and Metabolism of Hexahydroisocohumulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly investigating the bioavailability and metabolism of Hexahydroisocohumulone is limited. This guide synthesizes available data on closely related hop-derived compounds and established methodologies to provide a comprehensive technical overview and predictive insights. All proposed metabolic pathways and experimental designs should be considered illustrative.

Introduction

This compound, a reduced derivative of the iso-alpha-acids found in hops (Humulus lupulus), is of growing interest for its potential pharmacological activities. Like other hop bitter acids, its therapeutic efficacy is contingent upon its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the bioavailability and metabolic fate of this compound is therefore critical for the development of novel therapeutics and for assessing its impact on human health. This technical guide provides an in-depth summary of the current understanding and outlines key experimental approaches for its investigation.

Bioavailability and Pharmacokinetics

Quantitative Data from a Surrogate Compound

The following table summarizes the pharmacokinetic parameters of hexahydrocolupulone in the ileal content of broiler chickens following a single oral administration. It is important to note that this data represents local concentrations in the gastrointestinal tract and not systemic bioavailability.

| Dosage (mg/kg BW) | Cmax (µg/g) | Tmax (h) | AUC (µg·h/g) |

| 10 | 291.42 | 1.5 | 478.99 |

| 20 | 1853.60 | 1.0 | 1589.25 |

| 40 | 3519.50 | 1.0 | 3121.41 |

Data extracted from a study on hexahydrocolupulone in broiler chickens.

Experimental Protocols

To address the knowledge gap, the following sections detail standardized experimental protocols that can be employed to investigate the bioavailability and metabolism of this compound.

In Vivo Oral Bioavailability Study in a Rodent Model

This protocol describes a typical oral bioavailability study in rats.

Objective: To determine the pharmacokinetic profile and absolute bioavailability of this compound following oral and intravenous administration.

Materials:

-

This compound (analytical standard)

-

Male Sprague-Dawley rats (250-300 g)

-

Vehicle for oral and intravenous administration (e.g., a solution of ethanol, propylene glycol, and water)

-

Intravenous and oral gavage dosing equipment

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimation: House rats in a controlled environment for at least one week prior to the study.

-

Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

-

Dosing:

-

Intravenous (IV) Group (n=3-5): Administer a single bolus dose of this compound (e.g., 1-2 mg/kg) via the tail vein.

-

Oral (PO) Group (n=3-5): Administer a single dose of this compound (e.g., 10-20 mg/kg) via oral gavage.

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t½), and clearance (CL) using non-compartmental analysis.

-

Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

In Vitro Metabolism Study Using Human Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound.[1][2]

Objective: To determine the in vitro intrinsic clearance of this compound in human liver microsomes.[1][2]

Materials:

-

This compound

-

Pooled human liver microsomes (HLM)[1]

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Positive control substrate (e.g., a compound with known metabolic instability)

-

Acetonitrile (for reaction termination)

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add this compound to the mixture to initiate the metabolic reaction. The final concentration of the test compound should be low (e.g., 1 µM) to be under Km conditions.

-

Time-course Incubation: Incubate the reaction mixture at 37°C with shaking.

-

Sampling and Reaction Termination: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and add it to a tube containing cold acetonitrile to stop the reaction.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of this plot represents the elimination rate constant (k).

-

Calculation of Intrinsic Clearance: Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k * 1000) / [microsomal protein concentration in mg/mL].

Metabolism

The metabolism of hop-derived bitter acids has been investigated, providing a basis for predicting the metabolic fate of this compound.[3] Phase I metabolism of α-acids and iso-α-acids, primarily oxidation, is known to produce metabolites such as humulinones and humulinic acids.[3]

Proposed Metabolic Pathway for this compound

Based on the metabolism of related hop acids, a putative metabolic pathway for this compound is proposed. This would likely involve Phase I oxidation reactions catalyzed by cytochrome P450 enzymes, followed by Phase II conjugation reactions to increase water solubility for excretion.

Caption: Proposed metabolic pathway for this compound.

Experimental and Logical Workflows

General Workflow for ADME Profiling

The following diagram illustrates a typical workflow for characterizing the ADME properties of a novel compound like this compound.

Caption: A general workflow for ADME profiling of a new chemical entity.

Phase I and Phase II Metabolism Relationship

The interplay between Phase I and Phase II metabolism is fundamental to the biotransformation of xenobiotics.

Caption: The relationship between Phase I and Phase II drug metabolism.[4][5]

Conclusion

The bioavailability and metabolism of this compound remain largely uncharacterized. Based on data from related hop compounds, it is likely to undergo oxidative metabolism followed by conjugation. To definitively elucidate its pharmacokinetic profile and metabolic fate, rigorous in vitro and in vivo studies are required. The experimental protocols and workflows outlined in this guide provide a robust framework for undertaking such investigations, which will be essential for the future development and application of this promising compound.

References

In Vitro Plasma Stability of Hexahydroisocohumulone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to assess the in vitro stability of novel chemical entities, using Hexahydroisocohumulone as a representative compound. The stability of a drug candidate in plasma is a critical parameter in early drug discovery, influencing its pharmacokinetic profile and subsequent bioavailability. This document outlines a standard experimental protocol for determining plasma stability, presents a typical format for data analysis and reporting, and visualizes the experimental workflow. While specific experimental data for this compound is not publicly available, this guide serves as a detailed framework for designing, executing, and interpreting in vitro plasma stability studies.

Introduction

The assessment of a drug candidate's stability in biological matrices is a fundamental aspect of preclinical development. Plasma, being the primary circulatory fluid, contains a variety of enzymes, such as esterases and proteases, that can metabolize drug molecules. An in vitro plasma stability assay is a rapid and cost-effective method to predict the metabolic fate of a compound in the systemic circulation. This information is crucial for selecting candidates with favorable pharmacokinetic properties and for interpreting data from subsequent in vivo studies.

This compound, a derivative of hops, is investigated for various biological activities. Understanding its stability in plasma is a key step in evaluating its potential as a therapeutic agent. This guide details the necessary procedures to conduct such an investigation.

Experimental Protocol: In Vitro Plasma Stability Assay

A typical in vitro plasma stability assay involves the incubation of the test compound with plasma from one or more species (e.g., human, rat, mouse) and monitoring its disappearance over time.

2.1. Materials and Reagents

-

Test Compound (this compound) stock solution (e.g., 1 mg/mL in DMSO)

-

Control Compound (a compound with known plasma stability)

-

Blank Plasma (e.g., Human, Rat, Mouse; heparinized or EDTA-treated)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN) with internal standard (for protein precipitation and sample analysis)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

2.2. Experimental Procedure

-

Preparation of Plasma: Thaw frozen plasma at 37°C and centrifuge to remove any precipitates.

-

Compound Incubation:

-

Pre-warm the plasma to 37°C.

-

In a 96-well plate, add the test compound to the plasma to achieve a final concentration (e.g., 1 µM). The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <1%) to avoid plasma protein precipitation.

-

Incubate the plate at 37°C.

-

-

Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Reaction Quenching and Protein Precipitation: At each time point, transfer an aliquot of the plasma sample to a new plate containing cold acetonitrile (typically 2-3 volumes) with an internal standard. This step stops the enzymatic reactions and precipitates the plasma proteins.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a clean plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

Data Presentation and Analysis

The primary goal of the data analysis is to determine the rate of disappearance of the test compound and calculate its half-life in plasma.

3.1. Quantitative Data Summary

The results of an in vitro plasma stability study are typically presented in a tabular format, summarizing the percentage of the compound remaining at each time point and the calculated half-life.

| Time (min) | % Remaining (Mean ± SD) |

| 0 | 100 ± 0 |

| 15 | 95.2 ± 3.1 |

| 30 | 88.7 ± 4.5 |

| 60 | 76.5 ± 5.2 |

| 120 | 58.1 ± 6.8 |

| 240 | 33.8 ± 7.1 |

| Half-life (t½, min) | 150.3 |

Table 1: Hypothetical in vitro plasma stability data for this compound in human plasma. Data are presented as the mean percentage of the initial compound concentration remaining at each time point, with the standard deviation (SD). The half-life is calculated from the rate of disappearance.

3.2. Calculation of Half-Life

The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

-

Slope = -k

-

Half-life (t½) = 0.693 / k

Visualization of Experimental Workflow

The following diagram illustrates the general workflow of an in vitro plasma stability assay.

Conclusion

This technical guide provides a standardized framework for assessing the in vitro plasma stability of a compound, exemplified by this compound. The outlined experimental protocol, data presentation format, and workflow diagram offer a comprehensive resource for researchers in the field of drug discovery and development. While no specific data for this compound is currently available, the methodologies described herein are universally applicable for evaluating the plasma stability of new chemical entities, a critical step in their preclinical evaluation.

Methodological & Application

Application Notes and Protocols for the Laboratory Scale Synthesis of Hexahydroisocohumulone

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexahydroisocohumulone is a derivative of the iso-alpha-acids found in hops (Humulus lupulus). These compounds and their derivatives are of significant interest in the pharmaceutical and food science industries due to their various biological activities, including anti-inflammatory and anti-diabetic properties. The synthesis of this compound involves the reduction of both an alkene functional group and a carbonyl group from its precursor, isocohumulone. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from isocohumulone. The protocol is based on established principles of catalytic hydrogenation and chemical reduction.

Synthetic Strategy

The synthesis of this compound from isocohumulone is proposed as a two-step process:

-

Catalytic Hydrogenation: The selective hydrogenation of the carbon-carbon double bond in the isohexenoyl side chain of isocohumulone to yield dihydroisocohumulone (more commonly referred to as tetrahydroiso-alpha-acid in the context of the entire iso-alpha-acid mixture).

-

Carbonyl Reduction: The subsequent reduction of the ring carbonyl group to a secondary alcohol, yielding this compound.

This stepwise approach allows for controlled reduction and facilitates the isolation and characterization of the intermediate product.

Experimental Protocols

Step 1: Catalytic Hydrogenation of Isocohumulone to Dihydroisocohumulone

This procedure is adapted from the general principles of hydrogenating iso-alpha-acids.[1]

Materials:

-

Isocohumulone (starting material)

-

Palladium on carbon (Pd/C, 10 wt. %)

-

Methanol (MeOH), anhydrous

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂) or Argon gas (Ar)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve Isocohumulone (1.0 eq) in anhydrous methanol (20 mL per gram of isocohumulone).

-

Carefully add 10% Pd/C catalyst (0.05 eq by weight).

-

Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes.

-

Introduce hydrogen gas (a balloon can be used for atmospheric pressure hydrogenation, or a Parr apparatus for higher pressures, e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Once the reaction is complete, purge the system with inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of methanol to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Dihydroisocohumulone. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Reduction of Dihydroisocohumulone to this compound

This procedure uses a standard reducing agent for carbonyls.

Materials:

-

Dihydroisocohumulone (from Step 1)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the crude Dihydroisocohumulone (1.0 eq) in anhydrous methanol (30 mL per gram) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or HPLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the synthesis. Researchers should replace these values with their experimental findings.

| Step | Product | Starting Material Mass (g) | Product Mass (g) | Yield (%) | Purity (by HPLC, %) |

| 1 | Dihydroisocohumulone | 1.00 | 0.95 | 94 | >90 (crude) |

| 2 | This compound | 0.95 | 0.82 | 86 | >98 (after purification) |

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound from Isocohumulone.

References

Application Note: HPLC Method for the Quantification of Hexahydroisocohumulone in Beer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroisocohumulone is a reduced iso-alpha-acid used in the brewing industry to impart bitterness and improve the light stability of beer, preventing the formation of "lightstruck" or "skunky" flavors. Accurate quantification of this compound is crucial for quality control, ensuring consistent product flavor, and for research into the properties of different bittering compounds. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in beer.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound from other beer components. The beer sample is first degassed and then can be prepared for analysis by either direct injection, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components. Separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic solvent. Quantification is performed using an external standard calibration curve.

Data Presentation

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | NUCLEODUR C18 Isis, 250 x 4 mm, 5 µm |

| Mobile Phase A | Methanol |

| Mobile Phase B | 300 mL Acetonitrile + 700 mL 1% Citric Acid Buffer (pH 7.0) |

| Gradient | 85% B for 5 min, 85-20% B in 25 min, 20% B for 3 min, 20-85% B in 2 min, 85% B for 10 min[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 35 °C[1] |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 - 20 µL |

Table 2: Method Validation Parameters (Representative Values)

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.04 - 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.12 - 0.45 µg/mL |

| Recovery | 82.6 - 99.7% |

| Precision (%RSD) | < 5% |

| Note: These values are representative for the analysis of hop bitter acids in beer and may vary depending on the specific laboratory conditions and instrumentation. |

Experimental Protocols

Reagents and Materials

-

This compound analytical standard (e.g., DCHA-Hexa, ICS-H1)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Citric acid

-

Deionized water

-

Beer samples for analysis

-

0.45 µm syringe filters

Standard Solution Preparation

-

Stock Standard Solution (e.g., 1000 mg/L): Accurately weigh a known amount of the this compound standard and dissolve it in methanol to prepare a stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to cover the expected concentration range in the beer samples (e.g., 1, 5, 10, 25, 50, and 100 mg/L).

Sample Preparation

Choose one of the following sample preparation methods:

A. Direct Injection (for beers with low matrix interference):

-

Degas the beer sample by sonication for 15-20 minutes or by repeatedly pouring it between two beakers.

-

Filter the degassed beer through a 0.45 µm syringe filter directly into an HPLC vial.

B. Liquid-Liquid Extraction (LLE):

-

Degas 10 mL of the beer sample.

-

Acidify the sample with 0.5 mL of 6 M HCl.

-

Add 20 mL of iso-octane and shake vigorously for 15 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

C. Solid-Phase Extraction (SPE):

-

Degas 10 mL of the beer sample.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the degassed beer sample onto the SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elute the this compound with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis

-

Set up the HPLC system according to the parameters in Table 1.

-

Inject the prepared standard solutions in order of increasing concentration to generate a calibration curve.

-

Inject the prepared beer samples.

-

Identify the this compound peaks in the sample chromatograms by comparing their retention times with those of the standards. The isomers of this compound will appear as a series of peaks.[1]

-

Integrate the peak areas of the this compound isomers.

Quantification

-

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Use the peak areas of the this compound isomers in the beer samples and the calibration curve equation to calculate the concentration of this compound in the samples.

-

Account for any dilution or concentration factors from the sample preparation step.

Mandatory Visualization

Caption: Experimental workflow for the quantification of this compound in beer by HPLC.

Caption: Logical relationship for quantification using an external standard calibration curve.

References

Application Note: LC-MS/MS Analysis of Hexahydroisocohumulone and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroisocohumulone, a reduced iso-alpha-acid derived from hops (Humulus lupulus), is of significant interest in the brewing industry for its contribution to the bitter taste and stability of beer. Beyond its role in brewing, emerging research suggests potential pharmacological activities of hop-derived bitter acids, necessitating sensitive and specific analytical methods to study their pharmacokinetics and metabolism. This application note provides a detailed protocol for the quantitative analysis of this compound and the identification of its potential metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Predicted Metabolic Pathway of this compound

Based on in vitro metabolism studies of structurally related iso-alpha-acids, the metabolism of this compound is anticipated to proceed primarily through oxidation reactions. The primary metabolic routes are expected to involve hydroxylation of the acyl side chain and oxidative cleavage of the vicinal diol in the hexanedione ring, leading to the formation of humulinic acid-like structures. Phase II metabolism, such as glucuronidation, may also occur.[1]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound and its metabolites from plasma or serum samples.

Materials:

-

Human or animal plasma/serum samples

-

Acetonitrile (ACN), ice-cold

-

Internal Standard (IS) working solution (e.g., a structurally similar compound not present in the sample)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 v/v, Mobile Phase A:Mobile Phase B).

-

Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 solid-core column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 40% B to 95% B over 8 minutes, hold at 95% B for 1 minute, return to 40% B and re-equilibrate for 1 minute. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

The following table summarizes the suggested MRM transitions for the analysis of this compound and its predicted metabolites. These values are predictive and should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 367.2 | 179.1 | 50 | 35 | 20 |

| 367.2 | 137.1 | 50 | 35 | 25 | |

| Hydroxylated Metabolite | 383.2 | 179.1 | 50 | 40 | 22 |

| 383.2 | 153.1 | 50 | 40 | 28 | |

| Humulinic Acid Derivative | 267.1 | 223.1 | 50 | 30 | 15 |

| 267.1 | 121.0 | 50 | 30 | 20 | |

| Internal Standard | Compound specific | Compound specific | 50 | Optimized | Optimized |

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of this compound and its metabolites is depicted below.

Discussion

The described method provides a robust and sensitive approach for the quantification of this compound and the tentative identification of its major metabolites in biological fluids. The protein precipitation method is a simple and effective technique for sample cleanup. The use of a C18 solid-core column offers excellent chromatographic resolution and peak shape for these compounds. Negative ion mode ESI is preferred due to the acidic nature of the analytes.

For metabolite identification, a full scan or product ion scan can be performed in parallel with the MRM analysis to obtain fragmentation patterns of potential metabolites. The predicted metabolites, such as hydroxylated and carboxylated forms, will exhibit characteristic mass shifts from the parent compound. Authentic standards of the predicted metabolites, if available, would be required for definitive identification and quantification.

Conclusion

This application note details a comprehensive LC-MS/MS protocol for the analysis of this compound and its metabolites. The provided methodologies and data serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and food science who are investigating the in vivo fate of hop-derived bitter acids. The methods can be adapted and further optimized for specific research needs and instrumentation.

References

Application Note: Extraction and Synthesis of Hexahydroisocohumulone from Hop Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydroisocohumulone, a reduced derivative of the bitter compounds found in hops (Humulus lupulus), is a molecule of significant interest for its potential therapeutic applications. As a member of the hexahydroiso-alpha-acids, it has been investigated for its role in modulating metabolic and inflammatory pathways. This application note provides a detailed protocol for the extraction of precursor molecules from hop extracts and their subsequent chemical transformation into this compound. The described methods are based on established principles of natural product chemistry and catalytic hydrogenation.

Overview of the Process

The synthesis of this compound from hop extracts is a multi-step process that begins with the extraction of alpha-acids (humulones). These alpha-acids are then isomerized to form iso-alpha-acids (isohumulones). The final step involves the catalytic hydrogenation of the isohumulones to yield the target compound, this compound.

Experimental Protocols

Protocol 1: Extraction of Alpha-Acids (Humulones) from Hop Extract

This protocol outlines the initial extraction of alpha-acids from a commercially available hop extract, such as a supercritical CO2 hop extract.

Materials:

-

Supercritical CO2 hop extract

-

Hexane

-

Methanol

-

Deionized water

-

Hydrochloric acid (HCl)

-

Potassium hydroxide (KOH)

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Dissolution: Dissolve the CO2 hop extract in a mixture of hexane and methanol.

-

Liquid-Liquid Extraction: Transfer the solution to a separatory funnel and perform a liquid-liquid extraction with an aqueous solution of potassium hydroxide. The alpha-acids will preferentially partition into the aqueous alkaline phase as their potassium salts.

-

Phase Separation: Allow the layers to separate and collect the aqueous phase containing the potassium humulates.

-

Acidification: Acidify the aqueous phase with hydrochloric acid to a pH of approximately 2. This will precipitate the alpha-acids in their free acid form.

-

Isolation: Collect the precipitated alpha-acids by filtration or centrifugation.

-

Washing and Drying: Wash the collected alpha-acids with deionized water to remove any remaining salts and then dry the product under vacuum.

Protocol 2: Isomerization of Alpha-Acids to Iso-alpha-acids (Isohumulones)

This protocol describes the conversion of the extracted alpha-acids into iso-alpha-acids.

Materials:

-

Purified alpha-acids

-

Deionized water

-

Magnesium sulfate or other divalent metal salt

-

Heating mantle with stirring

-

pH meter

Methodology:

-

Suspension: Suspend the purified alpha-acids in deionized water.

-

Addition of Isomerization Agent: Add a divalent metal salt, such as magnesium sulfate, to the suspension.

-

Heating and Isomerization: Heat the mixture to a temperature between 80°C and 100°C with vigorous stirring. The isomerization process is typically carried out for 1 to 3 hours. The progress of the reaction can be monitored by HPLC.

-

Acidification and Extraction: After completion of the reaction, acidify the mixture with a suitable acid and extract the resulting isohumulones with an organic solvent like hexane.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the crude isohumulones.

Protocol 3: Catalytic Hydrogenation of Iso-alpha-acids to Hexahydroiso-alpha-acids (this compound)

This is the final step to produce this compound through the reduction of isohumulones.

Materials:

-

Crude or purified isohumulones

-

Ethanol or Methanol

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Hydrogen gas source

-

Hydrogenation reactor

-

Filtration apparatus

Methodology:

-

Dissolution: Dissolve the isohumulones in a suitable alcohol solvent such as ethanol or methanol.

-

Catalyst Addition: Add the 5% Pd/C catalyst to the solution. The catalyst loading is typically between 1% and 5% by weight relative to the isohumulones.

-

Hydrogenation: Transfer the mixture to a hydrogenation reactor. Pressurize the reactor with hydrogen gas to a pressure between 50 and 150 psi.

-

Reaction: Stir the reaction mixture at a temperature between 20°C and 50°C. The reaction is typically complete within 2 to 6 hours. Monitor the reaction progress by HPLC to confirm the disappearance of isohumulones and the formation of hexahydroisocohumulones.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen gas and purge the reactor with an inert gas like nitrogen. Remove the catalyst by filtration through a pad of celite.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Quantitative Data

The following tables summarize key quantitative parameters for the synthesis of this compound.

| Table 1: Isomerization of Alpha-Acids | Value | Reference |

| Parameter | ||

| Reaction Temperature | 80 - 100 °C | General Knowledge |

| Reaction Time | 1 - 3 hours | General Knowledge |

| Typical Yield | >95% (conversion) | General Knowledge |

| Table 2: Hydrogenation of Iso-alpha-acids | Value | Reference |

| Parameter | ||

| Catalyst | 5% Palladium on Carbon | General Knowledge |

| Hydrogen Pressure | 50 - 150 psi | General Knowledge |

| Reaction Temperature | 20 - 50 °C | General Knowledge |

| Reaction Time | 2 - 6 hours | General Knowledge |

| Reported Yield of Tetrahydrohumulone | 84%[1] | [1] |

| Purity of Tetrahydroisohumulones | >90%[2] | [2] |

Visualizations

Experimental Workflow

Caption: Workflow for this compound Synthesis.

Signaling Pathway of this compound

This compound and its precursors have been shown to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[3][4] This interaction is believed to mediate their beneficial effects on metabolism and inflammation.

Caption: PPARα/γ Signaling Pathway Activation.

References

- 1. researchgate.net [researchgate.net]

- 2. US20110117252A1 - Process for the preparation of tetrahydroisohumulone compositions - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Isohumulones, bitter acids derived from hops, activate both peroxisome proliferator-activated receptor alpha and gamma and reduce insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Hexahydroisocohumulone as a Standard in Brewing Analytics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bitter taste of beer is a critical quality attribute, primarily derived from a group of compounds known as iso-α-acids, which are formed from the isomerization of α-acids from hops during the boiling process of wort.[1][2] The accurate quantification of these compounds is essential for quality control, ensuring product consistency, and for research into flavor stability and development. High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of individual iso-α-acids and their derivatives in beer.

Hexahydroisocohumulone is a reduced iso-α-acid that is not naturally present in significant amounts in most beers unless specific hop products are used. Its chemical stability and structural similarity to the native iso-α-acids make it an excellent internal standard for HPLC analysis. The use of an internal standard corrects for variations in sample injection volume, sample matrix effects, and potential degradation of the target analytes during sample preparation and analysis, thereby improving the accuracy and precision of the quantification.

These application notes provide a detailed protocol for the use of this compound as an internal standard for the quantification of iso-α-acids in beer by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Quantitative Data Summary

The following tables summarize typical specifications for a this compound analytical standard, recommended concentrations for standard solutions, and representative HPLC instrument parameters.

Table 1: Typical Certificate of Analysis Data for this compound Standard

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 81749-56-0 |

| Molecular Formula | C21H32O5 |

| Molecular Weight | 364.48 g/mol |